17-Hydroxy-6-methylpregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Medroxyprogesterone is a synthetic progestin, a type of hormone that mimics the effects of the natural hormone progesterone. It is commonly used in various medical applications, including birth control, hormone replacement therapy, and the treatment of certain cancers and gynecological disorders .
Preparation Methods
Medroxyprogesterone is synthesized through a series of chemical reactions starting from naturally occurring steroids. The synthetic route typically involves the methylation of 17α-hydroxyprogesterone, followed by acetylation to produce medroxyprogesterone acetate . Industrial production methods often involve large-scale chemical synthesis in controlled environments to ensure purity and consistency of the final product .
Chemical Reactions Analysis
Medroxyprogesterone undergoes various chemical reactions, including:
Oxidation: Medroxyprogesterone can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the ketone groups in the compound.
Substitution: Various substitution reactions can occur at different positions on the steroid backbone
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medroxyprogesterone has a wide range of scientific research applications:
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Widely used in contraceptive formulations, hormone replacement therapy, and the treatment of endometriosis and certain cancers
Industry: Employed in the pharmaceutical industry for the production of various hormonal medications
Mechanism of Action
Medroxyprogesterone exerts its effects by binding to progesterone receptors in target tissues. This binding inhibits the secretion of gonadotropins, which prevents follicular maturation and ovulation. Additionally, it causes thickening of cervical mucus, making it more difficult for sperm to penetrate . These actions contribute to its contraceptive effect and its use in hormone replacement therapy .
Comparison with Similar Compounds
Medroxyprogesterone is similar to other synthetic progestins such as:
Progesterone: The natural hormone that medroxyprogesterone mimics.
Norethindrone: Another synthetic progestin used in contraceptives and hormone therapy.
Levonorgestrel: A synthetic progestin used in emergency contraception and intrauterine devices.
Medroxyprogesterone is unique in its long-acting formulation, particularly in its depot form, which allows for extended release and prolonged effects .
Properties
IUPAC Name |
17-acetyl-17-hydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQMUZJSZHZSGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859447 |
Source
|
Record name | 17-Hydroxy-6-methylpregn-4-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.